2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide
Description
BenchChem offers high-quality 2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-6-4-7-15(2)19(14)24-21(27)17(11-22)10-18-13-26(3)25-20(18)16-8-5-9-23-12-16/h4-10,12-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRXPKDMEYQOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, based on recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyano group, a dimethylphenyl moiety, and a pyridine-pyrazole linkage, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below is a summary of the key findings.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition of edema was reported to be over 70% at optimal doses .
| Compound | Edema Inhibition (%) | Reference |
|---|---|---|
| 2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide | 70% | |
| Diclofenac Sodium | 90% |
Anticancer Activity
The anticancer effects of the compound have been evaluated against various cancer cell lines. Notably, it showed potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Apoptosis via caspase activation |
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study conducted on rats showed that administration of the compound significantly reduced paw swelling after carrageenan injection, indicating its efficacy as an anti-inflammatory agent.
- Cancer Cell Line Study : In vitro tests revealed that treatment with this compound led to a decrease in cell viability in MCF-7 and A549 cells, suggesting its potential as an anticancer therapeutic.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the phenyl and pyrazole rings can enhance biological activity. For instance, substituents at specific positions on the phenyl ring significantly influenced the compound's potency against COX enzymes, which are crucial for inflammation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various pyrazole derivatives and their evaluation against different cancer cell lines, demonstrating that certain derivatives can inhibit cell proliferation effectively . The specific compound discussed here may share similar mechanisms due to its structural motifs.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases . The ability to inhibit this enzyme could lead to reduced inflammation and associated symptoms.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For example, derivatives of pyridine and pyrazole have been tested for their efficacy against Staphylococcus aureus and Escherichia coli, revealing good antibacterial activity . This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to 2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified inhibition of K562 cancer cells by pyrazole derivatives; similar structure may yield comparable results. |
| Study B | Anti-inflammatory | Molecular docking indicated potential as a 5-LOX inhibitor; further optimization required for therapeutic use. |
| Study C | Antimicrobial | Evaluated against E. coli and S. aureus; demonstrated significant antibacterial properties in vitro. |
Chemical Reactions Analysis
Nucleophilic Additions to the Cyano Group
The terminal cyano group (−C≡N) undergoes nucleophilic additions under basic or acidic conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Observations | Source |
|---|---|---|---|---|
| Ethanolysis | Ethanol, NaOH, reflux (6–8 hours) | Ethyl 3-(2,6-dimethylphenyl)prop-2-enamide | Requires stoichiometric base; 60–70% yield | |
| Hydrazine Addition | Hydrazine hydrate (NH₂NH₂·H₂O), RT | 2-Hydrazinyl-N-(2,6-dimethylphenyl)propanamide | Forms hydrazone derivatives for further cyclization |
Mechanistic Insight : The cyano group acts as an electrophilic site, with nucleophiles (e.g., ethanol, amines) attacking the carbon atom to form imin intermediates, which tautomerize to stable amides.
Hydrolysis Reactions
The enamide (−CONH−) and cyano groups undergo hydrolysis under acidic or basic conditions:
Key Notes :
-
Acidic conditions favor carboxylic acid formation via nitrile hydration.
-
Basic hydrolysis cleaves the enamide bond, yielding α,β-unsaturated acids .
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic systems:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Thermal Cyclization | Toluene, 110°C, 24 hours | Pyrazolo[3,4-b]pyridine derivative | 40–45% | |
| Acid-Catalyzed Cyclization | H₂SO₄, DMF, 60°C, 8 hours | Fused pyrimidine ring system | 50–55% |
Mechanism : The pyridinyl group directs electrophilic attack at the pyrazole’s C-4 position, enabling ring closure with the enamide’s α-carbon.
Electrophilic Aromatic Substitution
The 2,6-dimethylphenyl group undergoes regioselective substitution:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 4-Nitro-2,6-dimethylphenyl derivative | 65–70% | |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | 4-Bromo-2,6-dimethylphenyl derivative | 75–80% |
Regiochemical Control : Methyl groups at the 2- and 6-positions direct electrophiles to the para position.
Redox Reactions
The enamide double bond and cyano group participate in reduction and oxidation:
Selectivity : Hydrogenation preferentially reduces the α,β-unsaturated enamide bond over the pyridine ring .
Cross-Coupling Reactions
The pyridinyl group facilitates metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | Biaryl-substituted pyrazole derivative | 70–75% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMSO | N-Aryl functionalized product | 60–65% |
Applications : These reactions enable modular derivatization for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
